N-[(2-hydroxyphenyl)methyl]-N'-quinolin-3-yloxamide
Description
N-[(2-hydroxyphenyl)methyl]-N’-quinolin-3-yloxamide is a complex organic compound that features both a hydroxyphenyl group and a quinoline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxyphenyl and quinoline groups suggests that it may exhibit unique chemical and biological properties.
Properties
IUPAC Name |
N-[(2-hydroxyphenyl)methyl]-N'-quinolin-3-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-16-8-4-2-6-13(16)10-20-17(23)18(24)21-14-9-12-5-1-3-7-15(12)19-11-14/h1-9,11,22H,10H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVZAQAXBYIKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C(=O)NCC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-hydroxyphenyl)methyl]-N’-quinolin-3-yloxamide typically involves the reaction of 2-hydroxybenzylamine with quinoline-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxyphenyl group in N-[(2-hydroxyphenyl)methyl]-N’-quinolin-3-yloxamide can undergo oxidation reactions to form quinones.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[(2-hydroxyphenyl)methyl]-N’-quinolin-3-yloxamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The hydroxyphenyl group may participate in hydrogen bonding interactions, while the quinoline moiety could intercalate with DNA or interact with enzymes. These interactions could modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
N-(2-hydroxyphenyl)acetamide: Similar in structure but lacks the quinoline moiety.
N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a nitro group, which alters its chemical properties.
2-methoxy-5-(phenylamino)methylphenol: Features a methoxy group instead of a hydroxy group.
Uniqueness: N-[(2-hydroxyphenyl)methyl]-N’-quinolin-3-yloxamide is unique due to the combination of the hydroxyphenyl and quinoline groups
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